molecular formula C20H18N2O5S2 B2860707 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097867-24-6

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2860707
CAS No.: 2097867-24-6
M. Wt: 430.49
InChI Key: BIYWQHTZYAQZPR-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to an ethanediamide group substituted with a 2-hydroxy-2,2-bis(thiophen-2-yl)ethyl moiety. The bis(thiophen-2-yl) substituents introduce electron-rich aromatic systems, which may enhance interactions with biological targets .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-18(19(24)22-13-5-6-14-15(11-13)27-8-7-26-14)21-12-20(25,16-3-1-9-28-16)17-4-2-10-29-17/h1-6,9-11,25H,7-8,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYWQHTZYAQZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with the 1,4-Benzodioxin Core

The 2,3-dihydro-1,4-benzodioxin moiety is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Substituents Key Biological Activity Reference
Target Compound C₂₁H₂₀N₂O₅S₂ 2-hydroxy-2,2-bis(thiophen-2-yl)ethyl Inferred anti-inflammatory/hepatoprotective (structural analogy)
BG15695 (N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide) C₁₈H₂₁N₃O₄S 2-(dimethylamino)-2-(thiophen-2-yl)ethyl Not explicitly reported
2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid (Compound 162) C₁₄H₁₃NO₄ Pyrrol-2-yl acetic acid Anti-inflammatory (superior to ibuprofen)
3',4'-(1",4"-dioxino)flavone (4g) C₁₇H₁₄O₄ Hydroxymethyl-substituted dioxane Antihepatotoxic (comparable to silymarin)
trans-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine (Substance 2) C₁₈H₁₉NO₂ Cyclopropylamine-ethyl linker Studied in trophoblast stem cell migration

Key Observations:

  • Substituent Effects: The target compound’s bis(thiophen-2-yl) group contrasts with BG15695’s single thiophene and dimethylamino group. Thiophene’s electron-rich nature may enhance π-π stacking or hydrophobic interactions, while the hydroxy group improves solubility compared to BG15695’s tertiary amine .
  • The target compound’s ethanediamide linker and thiophene substituents may similarly modulate activity but require empirical validation .
  • Antihepatotoxic Potential: Flavone derivatives like 4g demonstrate that substituents on the dioxane/dioxin ring (e.g., hydroxymethyl) significantly influence hepatoprotective efficacy. The target compound’s thiophenes may alter lipophilicity and membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxy group in the target compound likely enhances aqueous solubility compared to BG15695’s dimethylamino group, which may increase basicity and reduce solubility at physiological pH .
  • This contrasts with 4g’s polar hydroxymethyl group (logP ~2.1) .

Q & A

[Basic] What synthetic strategies are recommended for synthesizing this compound, and how is purity validated?

The synthesis of this compound typically involves multi-step reactions, starting with functionalized precursors such as substituted benzodioxin and thiophene derivatives. Key steps include:

  • Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amines under inert atmospheres to minimize hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) are preferred to enhance reaction kinetics and solubility .
  • Purification : Column chromatography or recrystallization is used to isolate the product, followed by analytical validation via ¹H/¹³C NMR spectroscopy (to confirm bond connectivity and stereochemistry) and mass spectrometry (to verify molecular weight and purity) .

[Advanced] How can conflicting spectral data (e.g., NMR vs. mass spectrometry) during structural elucidation be resolved?

Discrepancies in spectral data often arise from impurities, solvent effects, or dynamic molecular interactions. Methodological approaches include:

  • Multi-technique cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to cross-check functional groups and molecular weight .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or compare experimental IR peaks with predicted vibrational modes .
  • Controlled degradation studies : Monitor stability under varying pH/temperature to identify labile groups that may contribute to spectral anomalies .

[Basic] Which functional groups in this compound are critical for its reactivity and biological activity?

The compound’s reactivity and bioactivity are governed by:

  • Benzodioxin ring : Enhances electron-rich aromatic systems, facilitating π-π stacking with biological targets .
  • Thiophene moieties : Act as hydrogen bond acceptors and contribute to redox activity .
  • Hydroxyethyl group : Participates in hydrogen bonding and influences solubility .
  • Amide linkages : Provide structural rigidity and participate in target binding via dipole interactions .

[Advanced] What experimental designs optimize yield during amide bond formation while minimizing side reactions?

Yield optimization requires:

  • Catalyst screening : Test coupling agents like HATU or EDC/HOBt to enhance reaction efficiency .
  • Temperature control : Maintain reactions at 0–25°C to suppress racemization or hydrolysis .
  • In situ monitoring : Use thin-layer chromatography (TLC) or inline IR to detect intermediates and adjust stoichiometry dynamically .
  • Side reaction mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like water .

[Basic] How is computational chemistry applied to predict this compound’s molecular interactions?

In silico methods include:

  • Molecular docking : Simulate binding affinity with target proteins (e.g., enzymes or receptors) using software like AutoDock .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors) using Schrödinger Suite .
  • ADMET prediction : Estimate absorption, toxicity, and metabolic stability via platforms like SwissADME .

[Advanced] What methodologies elucidate the compound’s mechanism of action in biological systems?

Advanced studies involve:

  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to isolate binding proteins .
  • Pathway analysis : Perform transcriptomic or proteomic profiling to map affected cellular pathways .
  • Kinetic assays : Measure inhibition constants (Ki) or IC50 values under physiologically relevant conditions .

[Basic] What are the stability considerations for storing and handling this compound?

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation or hydrolysis .
  • Light sensitivity : Protect from UV exposure due to the benzodioxin and thiophene groups .
  • pH stability : Avoid extreme pH conditions (>10 or <3) that may cleave amide bonds .

[Advanced] How can researchers address low reproducibility in biological assays involving this compound?

Strategies include:

  • Batch consistency : Standardize synthesis and purification protocols to ensure identical stereochemistry .
  • Assay validation : Use positive/negative controls (e.g., known inhibitors) and replicate experiments across multiple cell lines .
  • Solvent compatibility : Verify that DMSO or ethanol used for solubilization does not interfere with assay readouts .

[Basic] Which spectroscopic techniques are most effective for characterizing degradation products?

  • LC-MS/MS : Identifies degradation fragments via molecular weight and fragmentation patterns .
  • 2D NMR (e.g., COSY, HSQC) : Resolves complex spin systems in decomposed byproducts .
  • X-ray crystallography : Resolves structural changes in crystalline degradation products .

[Advanced] How do structural modifications (e.g., substituent variation) impact this compound’s bioactivity?

  • SAR studies : Systematically replace thiophene or benzodioxin groups and measure changes in IC50 or binding affinity .
  • Electron-withdrawing/donating groups : Alter redox potential and interaction with hydrophobic binding pockets .
  • Steric effects : Bulky substituents may hinder target access, reducing potency .

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